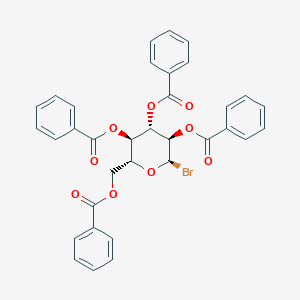

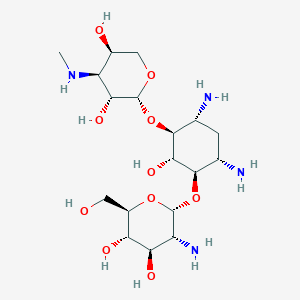

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound can be prepared from 1,2,3,6-tetra-O-benzoyl-D-glucopyranose through different bromination methods. These methods involve the conversion of the glucopyranose to its bromide counterpart, with reactivity influenced by the protective benzoyl groups attached to the sugar molecule. The process is highly sensitive to the conditions, including the bromination agent and solvent used, which directly affect the yield and purity of the product (Wadsworth, Schroeder, & Green, 1968).

Molecular Structure Analysis

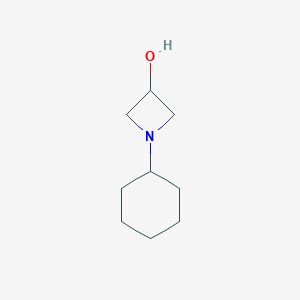

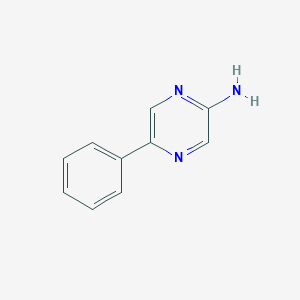

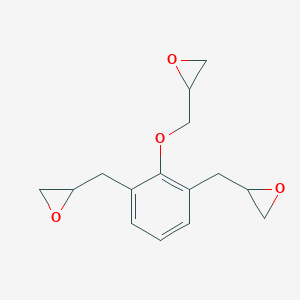

The molecular structure of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is characterized by its benzoyl-protected glucopyranose backbone with a bromine atom at a strategic position, allowing for nucleophilic attack in subsequent synthesis steps. The structure's conformation and electronic distribution are crucial for its reactivity, particularly in glycosylation reactions where the formation of glycosidic bonds is essential (Turney et al., 2019).

Scientific Research Applications

-

Pharmaceutical Research

-

Chemical Synthesis

-

Biomedical Research

-

Preparation of 2,3,4,6-Tetra-O-benzyl-d-mannose

-

Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

-

Synthesis of Steviol Glycosides and Glycosyl Polyethers

-

Preparation of Glucono-1,5-lactone Hydrazine

-

Synthesis of Antidiabetic Agents

properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISFGQOOKBVKPD-RLXMVLCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27BrO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)